2-(4-chloro-1H-pyrazol-1-yl)butanehydrazide - 1005699-87-5

2-(4-chloro-1H-pyrazol-1-yl)butanehydrazide

Catalog Number: EVT-2853580
CAS Number: 1005699-87-5
Molecular Formula: C7H11ClN4O
Molecular Weight: 202.64
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

BMS-536924

Compound Description: BMS-536924 is a benzimidazole-derived inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) []. While exhibiting in vivo antitumor activity, it presented several limitations including potent CYP3A4 inhibition, CYP3A4 induction via PXR transactivation, poor aqueous solubility, and high plasma protein binding [].

BMS-695735

Compound Description: BMS-695735 is an orally efficacious inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) kinase that demonstrates broad-spectrum in vivo antitumor activity []. Developed as an improvement over the lead compound BMS-536924, BMS-695735 exhibits improved ADME (absorption, distribution, metabolism, and excretion) properties, a lower risk of drug-drug interactions, and in vivo efficacy in various xenograft models [].

Relevance: While the precise structure of BMS-695735 is not disclosed in the provided abstract, it is mentioned as an evolution of the benzimidazole chemotype represented by BMS-536924 []. This suggests that BMS-695735 likely retains the benzimidazole core while incorporating structural modifications to improve its overall drug-like properties. Similar to the relationship with BMS-536924, the connection to 2-(4-chloro-1H-pyrazol-1-yl)butanehydrazide lies in their shared research context, focusing on antitumor activity and the optimization of chemical structures for enhanced therapeutic potential. The development of BMS-695735 from BMS-536924 exemplifies the iterative nature of drug discovery, highlighting a process of structural refinement aimed at overcoming limitations and enhancing efficacy, a concept relevant to research involving 2-(4-chloro-1H-pyrazol-1-yl)butanehydrazide.

Compound Description: This compound serves as a key structural component within a novel class of heat shock protein 90 (Hsp90) inhibitors []. These inhibitors, containing the pyrrolodinopyrimidine core, were discovered through high-throughput screening and subsequently optimized for improved biochemical potency, cell-based activity, and metabolic stability [].

Relevance: This compound shares a structural similarity with 2-(4-chloro-1H-pyrazol-1-yl)butanehydrazide due to the presence of the 4-chloro-1H-pyrazol-1-yl moiety in both structures []. This shared fragment suggests a potential for similar binding interactions or biological activities. Understanding the specific roles and effects of this shared moiety in different chemical contexts, such as in Hsp90 inhibitors and potential applications of 2-(4-chloro-1H-pyrazol-1-yl)butanehydrazide, could be valuable for exploring structure-activity relationships and optimizing drug design strategies.

N-[6-(4-butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471)

Compound Description: SAR216471 is a potent, highly selective, and reversible P2Y12 receptor antagonist []. It demonstrates potent in vivo antiplatelet and antithrombotic activities, making it a potential alternative to clopidogrel for treating cardiovascular diseases [].

(5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-2-(4-substituted phenyl)-N,N-dimethylethen-1-amine

Compound Description: This series of amide derivatives was synthesized and evaluated for antiproliferative activity against the human breast cancer cell line MCF7 []. The compounds were designed based on graph theoretical analysis, in silico modeling, molecular dynamic studies, and ADME profile screening [].

Relevance: These compounds share the 2-chloropyridinyl-oxy-phenyl-pyrazole core structure with 2-(4-chloro-1H-pyrazol-1-yl)butanehydrazide []. The presence of this common scaffold suggests potential similarities in their physicochemical properties and potential biological activities. Further investigation into the structure-activity relationships within this chemical class, including variations in substituents and their impact on antitumor activity, could be insightful for developing more potent and selective anticancer agents. Understanding how modifications to the shared core structure influence activity against different cancer cell lines, as demonstrated with the MCF7 cell line in this study, could guide the design of future compounds related to 2-(4-chloro-1H-pyrazol-1-yl)butanehydrazide for targeted therapeutic applications.

2-(4-(1-(quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol (PF-04217903)

Compound Description: PF-04217903 is a highly potent and selective c-MET inhibitor that demonstrated effective tumor growth inhibition in c-MET-dependent tumor models []. It exhibits favorable oral pharmacokinetic properties and an acceptable safety profile in preclinical studies, leading to its advancement to Phase I clinical trials for cancer treatment [].

Relevance: PF-04217903 and 2-(4-chloro-1H-pyrazol-1-yl)butanehydrazide share the pyrazole moiety as a core structural component []. This common feature, despite significant differences in their overall structures, highlights the versatility of the pyrazole scaffold in medicinal chemistry and its ability to contribute to the development of compounds targeting diverse biological pathways. The success of PF-04217903 in targeting the c-MET receptor tyrosine kinase, a key player in oncogenesis, suggests the potential for exploring the antitumor properties of 2-(4-chloro-1H-pyrazol-1-yl)butanehydrazide and its derivatives through further research and development.

2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles

Compound Description: These two classes of novel heterocyclic compounds were synthesized from readily available starting materials []. The synthesis involved multistep reactions including the formation of chalcones, pyrazolin-N-thioamides, and finally, the target thiazole derivatives [].

Relevance: Both classes of compounds are structurally related to 2-(4-chloro-1H-pyrazol-1-yl)butanehydrazide as they contain the 4,5-dihydro-1H-pyrazol-1-yl moiety []. This shared fragment suggests a possible common origin or synthetic route and highlights the importance of this structural motif in medicinal chemistry. Although specific biological activities of these thiazole derivatives are not mentioned in the abstract, their successful synthesis and structural characterization, including confirmation by X-ray crystallography for some compounds, provide valuable insights into the synthetic accessibility and potential applications of compounds containing the dihydropyrazole scaffold, like 2-(4-chloro-1H-pyrazol-1-yl)butanehydrazide.

2-{3-[2-(1-isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032)

Compound Description: GDC-0032 is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) signaling pathway with a favorable pharmacokinetic profile, including high unbound drug exposure and robust in vivo antitumor activity []. It belongs to the imidazobenzoxazepin class of PI3K inhibitors and demonstrated efficacy in suppressing tumor growth in preclinical models at low doses []. Due to its promising preclinical data, GDC-0032 progressed to clinical trials for evaluating its therapeutic potential in treating human malignancies [].

Relevance: Similar to PF-04217903, GDC-0032 also shares the pyrazole ring as a core structural feature with 2-(4-chloro-1H-pyrazol-1-yl)butanehydrazide []. Despite significant variations in the overall structures due to the presence of a complex imidazobenzoxazepin moiety in GDC-0032, the shared pyrazole ring underscores its importance as a building block in medicinal chemistry for developing compounds with diverse biological activities. This observation emphasizes the significance of exploring structure-activity relationships around the pyrazole scaffold for identifying new therapeutic agents, including potential applications of 2-(4-chloro-1H-pyrazol-1-yl)butanehydrazide.

2-{4-[(1E)-1-(Hydroxyimino)-2,3-dihydro-1H-inden-5-yl]-3-(pyridine-4-yl)-1H-pyrazol-1-yl}ethan-1-ol (GDC-0879)

Compound Description: GDC-0879 is a potent and selective B-Raf kinase inhibitor that has demonstrated promising antitumor activity by effectively inhibiting the Raf/MEK/ERK signaling pathway, a crucial pathway involved in various cellular processes related to tumorigenesis [].

Relevance: GDC-0879 and 2-(4-chloro-1H-pyrazol-1-yl)butanehydrazide share the pyrazole ring as a central structural component []. The presence of the pyrazole ring in both compounds, despite their distinct overall structures and biological targets, emphasizes its significance as a versatile building block in medicinal chemistry. The success of GDC-0879 in targeting the B-Raf kinase, a key regulator of cell growth and survival often mutated in various cancers, highlights the potential of pyrazole-containing compounds in developing targeted cancer therapies. This information supports the rationale for further exploring the antitumor properties and therapeutic potential of 2-(4-chloro-1H-pyrazol-1-yl)butanehydrazide.

1-(4-Methylphenyl)-2-(5-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)ethanone

Compound Description: This novel triazole compound exhibits moderate fungicidal activity []. Its structure has been elucidated by single-crystal X-ray diffraction, providing insights into its molecular geometry and potential interactions with biological targets [].

Relevance: Both this compound and 2-(4-chloro-1H-pyrazol-1-yl)butanehydrazide contain a pyrazole ring system, highlighting its presence as a common structural motif in various bioactive compounds []. While the overall structures differ significantly, their shared pyrazole ring suggests a possible common synthetic origin or building block and highlights the versatility of this heterocycle in medicinal chemistry. This observation emphasizes the importance of exploring structure-activity relationships and potential biological activities of other pyrazole-containing compounds like 2-(4-chloro-1H-pyrazol-1-yl)butanehydrazide.

2-(4,5-dihydro-1H-pyrazol-1-yl)-pyrimidine

Compound Description: This compound is part of a series of pyrimidine derivatives that were previously synthesized and evaluated for their antioxidant and antimicrobial properties []. The compounds were screened using DPPH and HRP/luminol/H2O2 chemiluminescence assays for antioxidant activity and MIC (minimum inhibitory concentration) determination for antimicrobial activity [].

Relevance: This compound is structurally related to 2-(4-chloro-1H-pyrazol-1-yl)butanehydrazide due to the presence of the 4,5-dihydro-1H-pyrazol-1-yl moiety in both structures []. This shared fragment suggests that these compounds might share similar chemical reactivity profiles and potentially exhibit comparable biological activities. Studying the structure-activity relationships of these compounds can be beneficial for understanding how different substituents on the pyrimidine ring affect their antioxidant and antimicrobial activities.

1-carboxamidino-1H-pyrazole

Compound Description: This compound serves as a crucial starting material in the synthesis of a series of 2-(pyrazol-1-yl)pyrimidine derivatives []. It undergoes a cyclocondensation reaction with 4-methoxyvinyl-trifluoromethyl ketones under ultrasonic conditions to yield the desired pyrimidine derivatives, highlighting a practical application of this compound in organic synthesis [].

Relevance: This compound shares a structural resemblance with 2-(4-chloro-1H-pyrazol-1-yl)butanehydrazide because both contain the 1H-pyrazole moiety, indicating a common structural feature in their frameworks []. The difference lies in the substitution pattern on the pyrazole ring and the presence of the carboxamidino group in this specific compound. This structural similarity suggests a potential for shared reactivity patterns and potential biological activities between these compounds.

4-Chloro-2,6-Bis[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]phenol

Compound Description: This compound has been synthesized and characterized using various techniques including single-crystal X-ray diffraction, revealing its molecular structure and conformation []. The compound exhibits luminescent properties, which have been investigated to understand its potential applications in materials science [].

Relevance: This compound shares the 3,5-dimethyl-1H-pyrazol-1-yl moiety with 2-(4-chloro-1H-pyrazol-1-yl)butanehydrazide []. Although the overall structures differ due to the presence of a phenol ring and additional substituents, the shared fragment suggests potential similarities in their chemical properties and reactivity. Understanding the impact of structural variations around this common fragment on their respective applications, such as luminescent properties for this compound and potential bioactivity for 2-(4-chloro-1H-pyrazol-1-yl)butanehydrazide, could be valuable for future research endeavors.

3-(4-hydroxy-3,5-diphenyl-1H-pyrazol-1-yl)-propanamides, -propanamines and 2-(4-hydroxy-3,5-diphenyl-1H-pyrazol-1-yl)ethanamines

Compound Description: This series of compounds was synthesized and found to possess various pharmacological activities including platelet antiaggregating, hypotensive, antiarrhythmic, local anesthetic, sedative, and anti-inflammatory effects [].

Relevance: These compounds share a structural similarity with 2-(4-chloro-1H-pyrazol-1-yl)butanehydrazide through the presence of the pyrazole ring system, specifically the 3,5-diphenyl-1H-pyrazole moiety, in their structures []. This structural commonality, despite differences in substituents and attached groups, suggests that these compounds might share some physicochemical properties and could potentially exhibit overlapping or related biological activities. The diverse range of pharmacological activities observed for these compounds underscores the importance of the pyrazole core as a privileged structure in medicinal chemistry. Further investigation into the structure-activity relationships of 2-(4-chloro-1H-pyrazol-1-yl)butanehydrazide, focusing on modifications around the pyrazole ring, could lead to the discovery of new therapeutic leads with improved potency and selectivity profiles for various applications.

Compound Description: This series encompasses three (η6-p-cymene)Ru(II) tetrafluoroborate salts, designated as Ru1-3, characterized by varying halide ligands (Cl, Br, I) []. These complexes, exhibiting an orange crystalline form, were synthesized under inert conditions and structurally elucidated using FTIR, NMR spectroscopy, UV-Vis, mass spectrometry, and single-crystal X-ray diffraction []. They crystallize in the monoclinic system with distinct space groups and feature a distorted octahedral geometry around the central ruthenium ion [].

Relevance: These compounds, while structurally distinct from 2-(4-chloro-1H-pyrazol-1-yl)butanehydrazide, share a common feature: the presence of a pyrazole ring system within their molecular frameworks []. Despite the presence of the ruthenium metal center and other structural differences, the shared pyrazole moiety suggests a potential for analogous synthetic strategies or building blocks utilized in their preparation. Furthermore, this commonality hints at the potential for similar reactivity patterns or interactions with biological targets. Investigating these aspects could offer valuable insights into the broader applications of pyrazole-containing compounds in medicinal chemistry and materials science.

3-(3-chloro-1H-pyrazol-1-yl)pyridine

Compound Description: This compound is a crucial intermediate in the synthesis of the insecticidal candidate tyclopyrazoflor (1) []. Various [3 + 2] cyclization strategies were explored for its preparation, with the optimal route involving 3-hydrazinopyridine·2HCl and methyl acrylate []. This method provided access to 3-(3-chloro-1H-pyrazol-1-yl)pyridine in three steps: cyclization, chlorination, and oxidation, highlighting its importance in the multistep synthesis of tyclopyrazoflor [].

Relevance: Both 3-(3-chloro-1H-pyrazol-1-yl)pyridine and 2-(4-chloro-1H-pyrazol-1-yl)butanehydrazide share the chlorinated pyrazole moiety, specifically the 3-chloro-1H-pyrazol-1-yl group, as a central structural element []. This structural similarity highlights a possible common synthetic intermediate or building block in their preparation and suggests potential similarities in their reactivity profiles. Further investigation into the structure-activity relationships of these compounds, focusing on the impact of the chlorinated pyrazole moiety on their biological activities, could provide valuable insights for developing new insecticides or exploring other potential applications of 2-(4-chloro-1H-pyrazol-1-yl)butanehydrazide.

2‐(4‐((1‐phenyl‐1H‐pyrazol‐4‐yl)methyl)piperazin‐1‐yl)ethan‐1‐ol (LQFM032)

Compound Description: LQFM032 is a newly synthesized compound exhibiting anxiolytic-like effects, mediated through both the benzodiazepine and nicotinic pathways, without affecting mnemonic activity []. It's been pharmacologically evaluated through various tests including the Irwin test, sodium pentobarbital-induced sleep, open field, elevated plus maze, light-dark box, and step-down tests [].

Relevance: LQFM032, similar to 2-(4-chloro-1H-pyrazol-1-yl)butanehydrazide, incorporates the pyrazole ring as a core structural feature []. Despite the structural differences stemming from the substituents and the presence of a piperazine ring in LQFM032, the shared pyrazole moiety underscores its significance as a versatile pharmacophore in medicinal chemistry. While LQFM032 demonstrates anxiolytic-like activity, the discovery emphasizes the potential of exploring the pharmacological profile of 2-(4-chloro-1H-pyrazol-1-yl)butanehydrazide, given the known therapeutic relevance of pyrazole-containing compounds in diverse areas, including central nervous system disorders.

Methyl (2-{4-[3-(3-methanesulfonylamino-2-fluoro-5-chloro-phenyl)-1H-pyrazol-4-yl]-pyrimidin-2-ylamino}-ethyl) carbamate

Compound Description: This group of compounds represents a novel class of BRAF-kinase inhibitors with potential applications in the prevention and/or treatment of cancer, particularly malignant melanoma []. The structure comprises a substituted methyl carbamate linked to a pyrimidine ring, which is further substituted with a 3-(3-methanesulfonylamino-2-fluoro-5-chloro-phenyl)-1H-pyrazol-4-yl moiety [].

Relevance: This group of compounds shares the presence of a pyrazole ring, specifically a 1H-pyrazol-4-yl moiety, with 2-(4-chloro-1H-pyrazol-1-yl)butanehydrazide []. This shared structural feature, despite differences in their overall structures and specific substituents, suggests potential similarities in their chemical properties and possible biological activities. The identification of these compounds as BRAF-kinase inhibitors highlights the relevance of pyrazole-containing scaffolds in medicinal chemistry and their potential for targeting therapeutically relevant enzymes.

4-(2-chloro-3-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-(methanesulfonyl)benzoyl)-1,3-dimethyl-1H-pyrazol-5-yl-1,3-dimethyl-1H-pyrazol-4-formate

Compound Description: This compound is a potent herbicide, existing in both crystalline and amorphous forms []. The amorphous form exhibits superior physicochemical properties compared to the crystalline form A, including enhanced solubility in water and improved stability at higher temperatures []. It effectively controls grassy and certain broadleaf weeds in rice fields, demonstrating its agricultural significance [].

Relevance: This compound and 2-(4-chloro-1H-pyrazol-1-yl)butanehydrazide share the 3,5-dimethyl-1H-pyrazol-1-yl moiety within their structures []. This shared fragment indicates a potential for similar synthetic strategies or building blocks being employed in their production. Despite the structural differences, primarily due to the complex benzoyl-pyrazole framework in this compound, the presence of a common fragment suggests potential similarities in their physicochemical properties.

2-(1-(3-Chloro-4-cyanophenyl)-1H-pyrazol-3-yl)acetamides

Compound Description: This series represents a novel class of potent, selective, and orally bioavailable androgen receptor (AR) antagonists []. They exhibit potent AR antagonistic activities and efficacy in inhibiting tumor growth in LNCaP xenograft studies, signifying their potential as a novel therapeutic strategy for prostate cancer by targeting a potentially non-ligand-binding pocket site on the AR [].

Relevance: The compounds in this series share a common structural element with 2-(4-chloro-1H-pyrazol-1-yl)butanehydrazide: the presence of a substituted pyrazole ring, specifically a 1H-pyrazol-3-yl moiety []. Despite variations in the overall structures, including the acetamide side chain and the 3-chloro-4-cyanophenyl substitution on the pyrazole ring in these compounds, the shared pyrazole moiety suggests the potential for similar binding interactions or reactivity patterns.

4-([2,2′-bithiophen]-5-ylethynyl)-2,6-di(1H-pyrazol-1-yl)pyridine (L1) and 4-(2-(5-(5-hexylthiophen-2-yl)thiophen-2-yl)ethynyl)-2,6-di(1H-pyrazol-1-yl)pyridine (L2)

Compound Description: These compounds are functional ligands designed to create supramolecular iron(II) complexes capable of spin-crossover (SCO) behavior []. L1 incorporates a bithiophene moiety, while L2 features a more extended oligothiophene chain, both linked to the central pyridine ring through an ethynyl bridge []. These ligands, when complexed with iron(II), demonstrate potential for application in spin-state switchable single-molecule junctions due to their ability to undergo spin-state transitions under external stimuli [].

Relevance: Both L1 and L2, similar to 2-(4-chloro-1H-pyrazol-1-yl)butanehydrazide, utilize the pyrazole ring as a key structural element in their molecular design []. Despite the presence of the central pyridine ring, the extended thiophene-based systems, and their application as ligands in metal complexes, the shared pyrazole moiety highlights its significance as a versatile building block in various chemical contexts. This observation suggests a potential for common synthetic approaches or shared reactivity patterns between these compounds.

4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)

Compound Description: Celecoxib is a potent and selective cyclooxygenase-2 (COX-2) inhibitor belonging to the 1,5-diarylpyrazole class []. It exhibits anti-inflammatory properties by selectively inhibiting COX-2, the enzyme responsible for prostaglandin production during inflammation []. Extensive structure-activity relationship studies led to its development, resulting in a compound with an acceptable pharmacokinetic profile []. Celecoxib is currently in Phase III clinical trials for treating rheumatoid arthritis and osteoarthritis [].

Relevance: Celecoxib and 2-(4-chloro-1H-pyrazol-1-yl)butanehydrazide share the pyrazole ring as a fundamental structural unit []. Despite differences in their overall structures and substituents, the shared pyrazole ring highlights its importance as a common pharmacophore in medicinal chemistry. This observation underscores the significance of investigating the structure-activity relationships of pyrazole-containing compounds, including 2-(4-chloro-1H-pyrazol-1-yl)butanehydrazide, to explore their potential therapeutic applications.

Compound Description: This compound represents a novel class of human dihydroorotate dehydrogenase (DHODH) inhibitors identified through iterative design and screening efforts []. This series of compounds exhibits potent antiviral properties, specifically targeting measles virus replication []. Optimization of the initial lead compound led to the development of a highly potent derivative with a subnanomolar level of inhibition against measles virus replication [].

Relevance: The 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidine scaffold shares a structural similarity with 2-(4-chloro-1H-pyrazol-1-yl)butanehydrazide, specifically the presence of the pyrazole ring linked to a pyrimidine ring []. Despite variations in substituents and their positions on the pyrazole and pyrimidine rings, the shared core structure suggests the possibility of similar binding interactions or reactivity patterns. This structural similarity, coupled with the identification of 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidine derivatives as potent DHODH inhibitors, highlights the potential of exploring the biological activities of 2-(4-chloro-1H-pyrazol-1-yl)butanehydrazide, particularly its interactions with enzymes or biological targets relevant to antiviral or other therapeutic areas.

3-(4-(2-((1H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile Derivatives

Compound Description: These compounds represent a class of selective TYK2 inhibitors with therapeutic potential for treating inflammatory bowel disease (IBD) []. They exhibit potent inhibition of TYK2, a Janus kinase involved in immune signaling pathways associated with inflammatory responses []. Preclinical studies demonstrate their ability to reduce pro-inflammatory cytokine production and improve IBD symptoms [].

Relevance: These compounds and 2-(4-chloro-1H-pyrazol-1-yl)butanehydrazide share the pyrazole ring as a central structural motif []. Despite variations in the overall structure due to the presence of indole, pyrimidine, and propanenitrile moieties in these TYK2 inhibitors, the shared pyrazole ring highlights its importance as a building block in medicinal chemistry. This observation suggests the potential for exploring 2-(4-chloro-1H-pyrazol-1-yl)butanehydrazide as a starting point for developing novel compounds targeting similar or related biological pathways, particularly those involved in inflammatory processes.

Dichloro[(3,5-dimethyl-1H-pyrazol-1-yl)methane]zinc(II) and di-mu-chloro-bis{chloro[(3,5-dimethyl-1H-pyrazol-1-yl)methane]cadmium(II)}

Compound Description: These two organometallic compounds, featuring zinc(II) and cadmium(II) centers respectively, incorporate a common ligand, (3,5-dimethyl-1H-pyrazol-1-yl)methane []. Their structures, elucidated through X-ray diffraction analysis, reveal distinct coordination geometries: tetrahedral for the zinc complex and pentacoordinated for the cadmium complex, influencing their intermolecular interactions and packing arrangements in the solid state [].

Relevance: Both these compounds, although structurally distinct from 2-(4-chloro-1H-pyrazol-1-yl)butanehydrazide due to the presence of metal centers (Zn, Cd) and their coordination environments, share a common fragment, the 3,5-dimethyl-1H-pyrazol-1-yl group, with the target compound []. This shared moiety indicates the potential for similar synthetic approaches or building blocks being employed in their preparation. Studying such structural commonalities and differences can provide valuable insights into the broader applications of pyrazole-containing compounds in different chemical contexts, spanning from medicinal chemistry to materials science.

4-{[3-(pyridin-2-yl)-1H-pyrazol-1-yl]methyl}benzoic acid

Compound Description: This compound acts as a ligand, forming a copper(II) complex with intriguing biological properties []. This complex effectively inhibits protein tyrosine phosphatase 1B (PTP1B), a key regulator of insulin signaling, and displays antiproliferative effects against MCF7 breast cancer cells []. Structural characterization reveals a distorted octahedral geometry around the copper center, influenced by Jahn-Teller distortion [].

Relevance: Both this compound and 2-(4-chloro-1H-pyrazol-1-yl)butanehydrazide contain a pyrazole ring within their structures, highlighting its presence as a common pharmacophore in medicinal chemistry []. Despite significant differences in their overall structures, including the presence of a pyridine ring, benzoic acid moiety, and copper coordination in this particular compound, the shared pyrazole ring suggests a potential for similar binding interactions with biological targets or reactivity patterns in chemical reactions. This observation emphasizes the importance of exploring the structure-activity relationships of pyrazole-containing compounds, including 2-(4-chloro-1H-pyrazol-1-yl)butanehydrazide, to discover new therapeutic leads with enhanced potency and selectivity for various applications.

3-[(3,4-dinitro-1H-pyrazol-1-yl)-NNO-azoxy]-4-nitro-1,2,5-oxadiazole

Compound Description: This novel compound is a high-energy density material characterized by its unique molecular structure containing a pyrazole ring linked to a nitrooxadiazole moiety through an azoxy bridge []. Its crystal structure, determined using powder X-ray diffraction and refined using density functional theory calculations, reveals the presence of weak intramolecular hydrogen bonding and intermolecular contacts that contribute to its solid-state packing and stability [].

Relevance: This compound and 2-(4-chloro-1H-pyrazol-1-yl)butanehydrazide share a structural commonality: the presence of a pyrazole ring, particularly a 1H-pyrazol-1-yl moiety []. Despite significant differences in the overall structures, particularly the presence of nitro groups, an oxadiazole ring, and the azoxy linker in this compound, the shared pyrazole ring suggests a possible common starting material or building block in their synthesis. This observation highlights the importance of exploring the chemical space around the pyrazole scaffold for developing compounds with diverse properties and applications, ranging from medicinal chemistry to materials science.

Compound Description: This series comprises heteroleptic copper(II) complexes, each incorporating a tripodal bis[2-ethyl-di(3,5-dialkyl-1H-pyrazol-1-yl)]amine ligand (L1-5) []. These complexes, characterized by single-crystal X-ray diffraction, exhibit varying cytotoxic activities against a panel of human cancer cell lines (A2780, A2780R, HOS, MCF-7) [].

Relevance: This series of copper complexes, while structurally dissimilar to 2-(4-chloro-1H-pyrazol-1-yl)butanehydrazide due to the presence of a copper center, chlorine atom, and different counterions, share a crucial structural feature: the 3,5-dialkyl-1H-pyrazol-1-yl moiety []. This common fragment suggests that similar synthetic strategies or building blocks might be employed in their preparation. Furthermore, despite their differences in overall structure and coordination environment, the presence of the pyrazole ring in both cases highlights its versatility as a building block in designing compounds with potentially diverse applications, ranging from medicinal chemistry to materials science.

Properties

CAS Number

1005699-87-5

Product Name

2-(4-chloro-1H-pyrazol-1-yl)butanehydrazide

IUPAC Name

2-(4-chloropyrazol-1-yl)butanehydrazide

Molecular Formula

C7H11ClN4O

Molecular Weight

202.64

InChI

InChI=1S/C7H11ClN4O/c1-2-6(7(13)11-9)12-4-5(8)3-10-12/h3-4,6H,2,9H2,1H3,(H,11,13)

InChI Key

YDTSHFFEDJCLBR-UHFFFAOYSA-N

SMILES

CCC(C(=O)NN)N1C=C(C=N1)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.